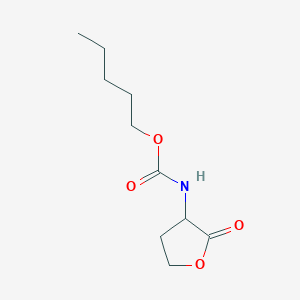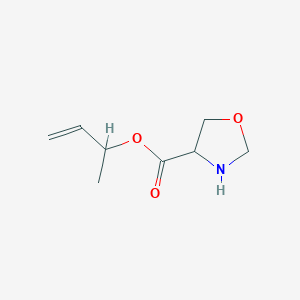
But-3-en-2-yl oxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-en-2-yl oxazolidine-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are widely studied due to their applications in pharmaceuticals, natural product synthesis, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl oxazolidine-4-carboxylate typically involves multicomponent reactions of 1,2-amino alcohols. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as CuI and CuBr2 under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
But-3-en-2-yl oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.
Scientific Research Applications
But-3-en-2-yl oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of But-3-en-2-yl oxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, similar to other oxazolidinones . This interaction disrupts the formation of peptide bonds, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxazolines: Similar in structure but with different chemical properties and applications.
Uniqueness
But-3-en-2-yl oxazolidine-4-carboxylate is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
but-3-en-2-yl 1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-6(2)12-8(10)7-4-11-5-9-7/h3,6-7,9H,1,4-5H2,2H3 |
InChI Key |
MELVGCNEMLLDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC(=O)C1COCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



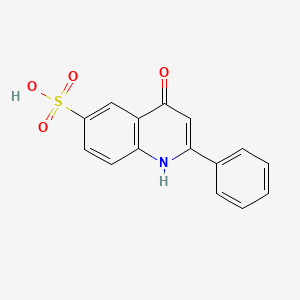

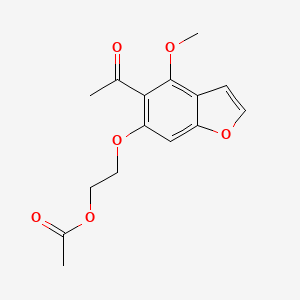
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
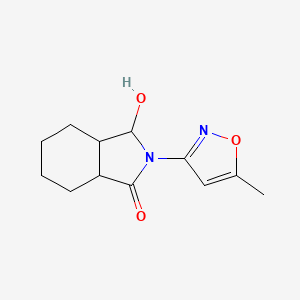
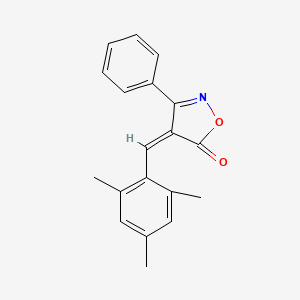

![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
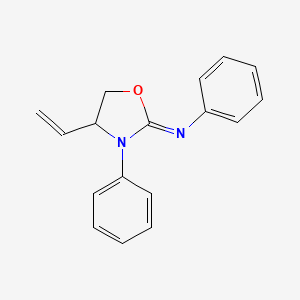
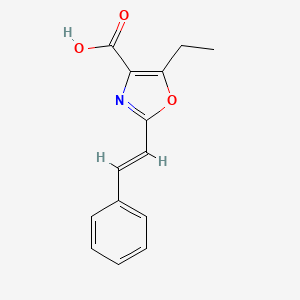

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
